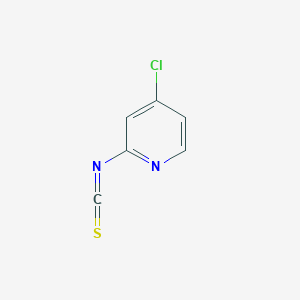
4-Chloro-2-isothiocyanatopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-isothiocyanatopyridine is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are characterized by a six-membered ring structure containing one nitrogen atom. The compound is notable for its isothiocyanate functional group, which is known for its reactivity and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyridyl isothiocyanates, including 4-Chloro-2-isothiocyanatopyridine, involves the reaction of amines with carbon disulfide in the presence of a base such as DABCO or sodium hydride. This reaction forms a dithiocarbamate salt, which is then desulfurized using aqueous iron (III) chloride to yield the isothiocyanate . Another method involves the use of thiophosgene or its derivatives to convert aminopyridines into the corresponding isothiocyanates .
Industrial Production Methods
Industrial production methods for isothiocyanates often involve the use of safer and more efficient reagents to minimize toxicity and environmental impact. For example, the replacement reaction of phenyl isothiocyanate with corresponding amines in the presence of dimethylbenzene as a solvent has been developed as a safer and more efficient method .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-isothiocyanatopyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles, leading to the formation of various substituted pyridines.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases such as sodium hydride and DABCO, as well as nucleophiles like amines and alcohols . Reaction conditions typically involve mild temperatures and the use of solvents like dimethylbenzene .
Major Products Formed
Major products formed from reactions involving this compound include substituted pyridines and thiourea derivatives .
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-isothiocyanatopyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Chloro-2-isothiocyanatopyridine involves its reactivity with nucleophiles. The isothiocyanate group can react with nucleophilic sites on proteins and other biomolecules, forming stable thiourea linkages. This reactivity is exploited in bioconjugation techniques to label or modify biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Chloro-2-isothiocyanatopyridine include other pyridyl isothiocyanates and chloropyridines . Examples include:
- Pyridine, 2-chloro-4-isothiocyanato-
- Pyridine, 3-chloro-2-isothiocyanato-
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both a chlorine atom and an isothiocyanate group allows for a diverse range of chemical transformations .
Eigenschaften
Molekularformel |
C6H3ClN2S |
|---|---|
Molekulargewicht |
170.62 g/mol |
IUPAC-Name |
4-chloro-2-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-5-1-2-8-6(3-5)9-4-10/h1-3H |
InChI-Schlüssel |
QZONQNWPWIGKHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1Cl)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















